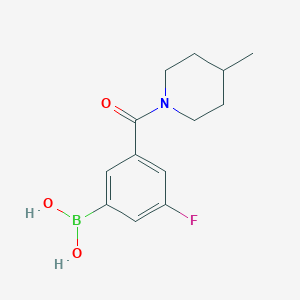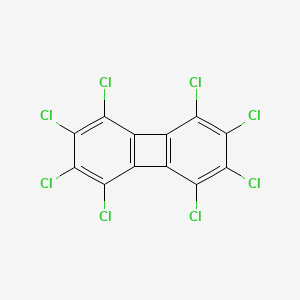
Barium isohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isohexadecanoate is a chemical compound that belongs to the class of barium carboxylates. It is formed by the reaction of barium with isohexadecanoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium isohexadecanoate can be synthesized through a reaction between barium hydroxide and isohexadecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with isohexadecanoic acid to form this compound and water. The reaction can be represented as follows:
Ba(OH)2+2C16H33COOH→Ba(C16H33COO)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by mixing barium chloride with isohexadecanoic acid in the presence of a suitable solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form barium carbonate and other by-products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form barium and isohexadecanoic acid.
Substitution: this compound can undergo substitution reactions, where the barium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and isohexadecanoic acid derivatives.
Reduction: Barium and isohexadecanoic acid.
Substitution: Barium salts and substituted metal carboxylates.
Scientific Research Applications
Barium isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: This compound is explored for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial products.
Mechanism of Action
The mechanism of action of barium isohexadecanoate involves its interaction with cellular components and enzymes. Barium ions can interfere with cellular processes by binding to proteins and enzymes, altering their function. This can lead to changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Barium stearate: Similar to barium isohexadecanoate, barium stearate is a barium carboxylate used in various industrial applications.
Barium palmitate: Another barium carboxylate with similar properties and applications.
Barium oleate: Known for its use in the production of lubricants and plasticizers.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which imparts distinct physical and chemical properties compared to other barium carboxylates. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
93803-91-9 |
|---|---|
Molecular Formula |
C32H62BaO4 |
Molecular Weight |
648.2 g/mol |
IUPAC Name |
barium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ba/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
ZTSNDTYCZHLZSX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



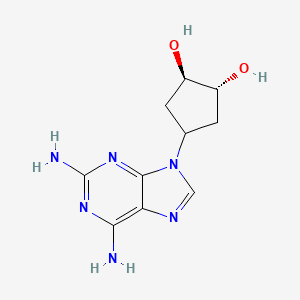
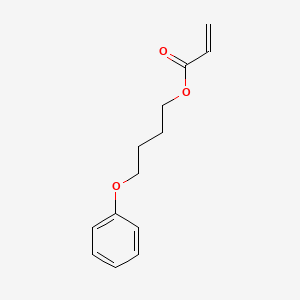
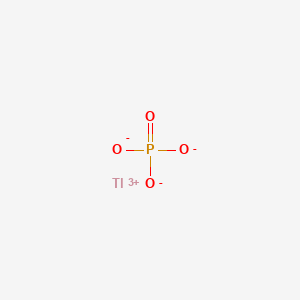

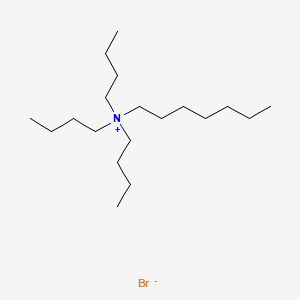
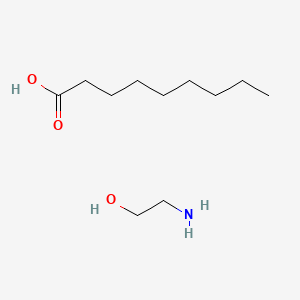


![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)

